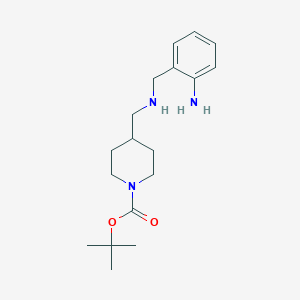![molecular formula C36H31N3O2 B11829222 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIM-7 is a fluorescent probe that allows lipid droplets and lysosomes to be labeled simultaneously with high specificity. It is visualized through yellow and red fluorescence using different excitation and detection channels . This compound is particularly useful in biological research for tracking and imaging cellular components.
Méthodes De Préparation
The preparation of NIM-7 involves synthetic routes that include the use of naphthalimide derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to ensure high specificity and stability for its intended use in labeling lipid droplets and lysosomes .
Analyse Des Réactions Chimiques
NIM-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents under controlled conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
NIM-7 has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Industry: Utilized in the development of imaging technologies and fluorescent labeling techniques.
Mécanisme D'action
The mechanism of action of NIM-7 involves its ability to label lipid droplets and lysosomes with high specificity. The compound’s molecular structure allows it to fluoresce under specific excitation and detection channels, enabling the visualization of these cellular components. The molecular targets include lipid droplets and lysosomes, and the pathways involved are related to the cellular uptake and accumulation of the fluorescent probe .
Comparaison Avec Des Composés Similaires
NIM-7 is unique in its ability to label both lipid droplets and lysosomes simultaneously with high specificity. Similar compounds include other naphthalimide-based fluorescent probes, but NIM-7 stands out due to its dual-color tracking capability. Other similar compounds may include:
NIM-1: A fluorescent probe for single organelle labeling.
NIM-2: Another naphthalimide-based probe with different fluorescence properties.
NIM-3: A probe used for labeling different cellular components but not simultaneously .
NIM-7’s uniqueness lies in its dual-color tracking and high specificity, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C36H31N3O2 |
|---|---|
Poids moléculaire |
537.6 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethyl]-6-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C36H31N3O2/c1-37(2)24-25-38-35(40)32-15-9-14-31-27(20-23-33(34(31)32)36(38)41)19-16-26-17-21-30(22-18-26)39(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-23H,24-25H2,1-2H3/b19-16+ |
Clé InChI |
YYDYGHAQFWIIAP-KNTRCKAVSA-N |
SMILES isomérique |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C=CC=C3C1=O |
SMILES canonique |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


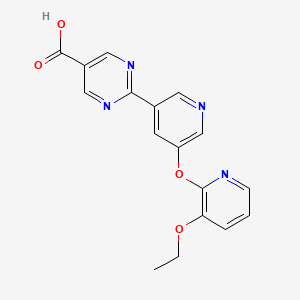
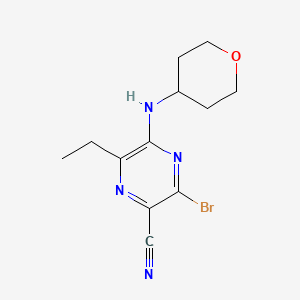


![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)
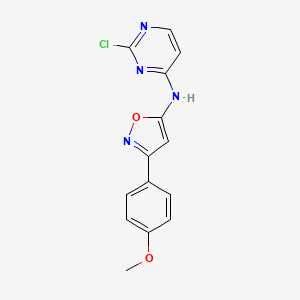
![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11829198.png)
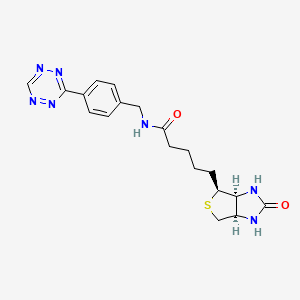
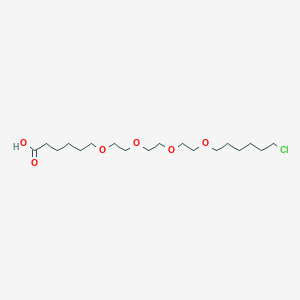

![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)
![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)
